N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-23-9-7-16-14(19)15(20)17-12-6-5-11-4-3-8-18(13(11)10-12)24(2,21)22/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOAFKBKPYVUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide is a complex organic compound that features a tetrahydroquinoline core modified with a methanesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.39 g/mol. The presence of the methanesulfonyl group enhances the compound's solubility and reactivity, making it a suitable candidate for various biological interactions.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant pharmacological properties. These include:
- Antimicrobial Activity : The compound has been investigated for its inhibitory effects on enzymes crucial for protein synthesis, specifically targeting methionyl-tRNA synthetase. This enzyme is essential for the translation process in various organisms, making it a viable target for antibiotic development.
- Anticancer Potential : Structural analogs of this compound have shown potential anticancer activity by modulating cellular pathways involved in tumor growth and proliferation. The tetrahydroquinoline framework is known for its bioactive properties in various therapeutic contexts.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Studies have focused on its binding affinity to various proteins involved in metabolic processes. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate these interactions.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Inhibition of Methionyl-tRNA Synthetase :
- A study demonstrated that this compound exhibited potent inhibitory effects on methionyl-tRNA synthetase, suggesting its potential as a novel antibiotic agent.
-
Anticancer Activity :
- Research on tetrahydroquinoline derivatives highlighted their capacity to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. This underscores the therapeutic promise of compounds featuring this structural motif.
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydroquinoline core with methanesulfonyl group | Antimicrobial and anticancer |
| 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline | Similar core structure | Antimicrobial properties |
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | Fluorine substitution | Enhanced biological activity due to fluorine |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Tetrahydroquinoline Derivatives
Compound 24 (N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide)
- Structural Difference : Replaces the ethanediamide-2-methoxyethyl group with a simple methanesulfonamide.
- The 2-oxo group may also alter electronic properties compared to the methanesulfonyl group in the target compound .
- Physicochemical Properties : Melting point (236–237°C) indicates high crystallinity due to intermolecular hydrogen bonds .
Compound 25 (N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide)
- Structural Difference : Introduces a methyl group at position 1 instead of methanesulfonyl.
- This substitution also lowers molecular polarity, affecting solubility .
Linker and Substituent Variations
N-(2,2-Diethoxyethyl)-N′-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-7-yl)Ethanediamide
- Structural Difference : Replaces the 2-methoxyethyl group with a 2,2-diethoxyethyl chain.
- Impact : The diethoxy group increases hydrophobicity and metabolic stability but may reduce aqueous solubility compared to the 2-methoxyethyl analog. This modification could alter tissue distribution and half-life .
Compound 3 (N-[(2-Methoxyethyl)Methylcarbamoyl]-Methyl-2-Naphthalen-1-ylacetamide)
- Structural Difference: Uses a naphthalene-acetamide core instead of tetrahydroquinoline and lacks the methanesulfonyl group.
- Impact : The naphthalene group enhances aromatic stacking interactions but reduces selectivity for sulfonamide-sensitive targets. The carbamoyl linker may offer less conformational flexibility than ethanediamide .
Ethanediamide-Based Inhibitors
Compound 273 (N-[(1R,2R)-2-Carbamimidamido-2,3-Dihydro-1H-Inden-1-yl]-N′-(4-Chloro-3-Fluorophenyl)Ethanediamide)
- Structural Difference: Features an indene core and a chloro-fluorophenyl group instead of tetrahydroquinoline and methanesulfonyl.
- Impact : The carbamimidamido group provides strong hydrogen-bonding capacity, mimicking the methanesulfonyl’s role in enzyme inhibition. However, the indene core may restrict binding to specific enzyme conformations .
Key Comparative Data
| Property | Target Compound | Compound 24 | Compound 25 | N-(2,2-Diethoxyethyl) Analog |
|---|---|---|---|---|
| Core Functional Group | Methanesulfonyl | 2-Oxo | 1-Methyl-2-oxo | Methanesulfonyl |
| Linker Type | Ethanediamide | Methanesulfonamide | Methanesulfonamide | Ethanediamide |
| Substituent | 2-Methoxyethyl | None | None | 2,2-Diethoxyethyl |
| Melting Point | Not Reported | 236–237°C | 226–227°C | Not Reported |
| Solubility | Moderate (predicted) | Low | Low | Low-Moderate |
| Hydrogen-Bonding Capacity | High | Moderate | Moderate | High |
Research Findings and Implications
- Enzyme Inhibition : The methanesulfonyl group in the target compound likely enhances carbonic anhydrase (CA) inhibition compared to oxo or methyl analogs, as sulfonamides are established CA inhibitors . Ethanediamide linkers may further stabilize binding via hydrogen bonds, as seen in co-crystallized inhibitors like Compound 273 .
- Synthetic Feasibility : The use of EDC/HOBt coupling () and methanesulfonyl chloride () suggests scalable synthesis routes.
- Drug Design : The 2-methoxyethyl group balances solubility and permeability, making the target compound more drug-like than diethoxy or naphthalene-based analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis involving cyclization and functional group coupling is typical. For example, alkylation using iodides (e.g., 1-iodoethane) in solvents like dichloromethane (DCM) with bases (e.g., diisopropylethylamine) can achieve yields >75%. Optimization includes adjusting equivalents of alkylating agents (1–3 eq) and reaction time (12–24 hrs) . Purity is confirmed via ¹H NMR (e.g., δ 1.2–3.5 ppm for methanesulfonyl and methoxyethyl groups) and mass spectrometry (m/z matching theoretical values) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy are essential. For example, methanesulfonyl groups show characteristic S=O stretching at ~1350–1300 cm⁻¹ in IR. NMR can resolve coupling between the tetrahydroquinoline core and ethanediamide substituents, while HRMS confirms molecular ion peaks (e.g., [M+H]⁺) .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers. Similar sulfonamide derivatives exhibit ≥5-year stability under these conditions. Avoid repeated freeze-thaw cycles to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for large-scale synthesis?
- Methodological Answer : AI-driven simulations can model heat transfer, solvent interactions, and catalytic efficiency. For example, finite element analysis (FEA) in COMSOL predicts optimal stirring rates and temperature gradients to minimize side reactions. Machine learning algorithms further refine parameters like reagent stoichiometry and reaction time .
Q. What methodologies address contradictions in spectroscopic data during structural validation?
- Methodological Answer : Combine orthogonal techniques: X-ray crystallography resolves ambiguous NOE correlations, while 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in crowded spectra. For mass spec discrepancies, isotopic labeling or tandem MS (MS/MS) differentiates fragmentation pathways .
Q. How does the methanesulfonyl group influence electronic properties and biological activity compared to other sulfonamide derivatives?
- Methodological Answer : The electron-withdrawing methanesulfonyl group enhances electrophilicity at the ethanediamide carbonyl, increasing reactivity in nucleophilic substitutions. Comparative studies with N-cyclopentyl analogs (e.g., via Hammett plots) reveal correlations between substituent σ values and bioactivity (e.g., enzyme inhibition) .
Q. What theoretical frameworks guide mechanistic studies of its catalytic or inhibitory roles?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in reactions catalyzed by sulfonamide derivatives. For enzyme inhibition, molecular docking (AutoDock Vina) predicts binding affinities to targets like orexin receptors, validated via in vitro IC₅₀ assays .
Q. How can membrane separation technologies improve purification post-synthesis?
- Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) selectively retain unreacted precursors while allowing the product (MW ~400–450 g/mol) to permeate. Process optimization includes adjusting transmembrane pressure (1–5 bar) and solvent polarity (e.g., acetonitrile/water mixtures) .
Notes on Evidence Utilization
- Synthesis protocols and analytical methods are derived from structurally analogous compounds in peer-reviewed studies .
- Computational and process engineering approaches align with CRDC classifications for chemical engineering research .
- Safety and storage guidelines adhere to established protocols for sulfonamide handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
